2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
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Overview
Description
2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure features multiple functional groups, including amino, bromo, fluoro, and cyano groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can be achieved through a multi-step process involving several key reactions:
Formation of the Naphthalene Core: The initial step involves the construction of the tetrahydronaphthalene core through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Cyano Group Addition: The cyano groups are introduced via nucleophilic substitution reactions using suitable cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition, activation, or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID METHYL ESTER: Shares similar functional groups but lacks the naphthalene core.
3-AMINO-5-BROMO-2-METHOXYPYRIDINE: Contains similar substituents but is based on a pyridine ring instead of a naphthalene ring.
Uniqueness
The uniqueness of 2-AMINO-4-{5-BROMO-2-[(3-FLUOROBENZYL)OXY]PHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE lies in its combination of functional groups and the tetrahydronaphthalene core, which provides a distinct three-dimensional structure and reactivity profile compared to other similar compounds.
Properties
Molecular Formula |
C26H20BrFN4O |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-amino-4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C26H20BrFN4O/c27-17-8-9-23(33-13-16-4-3-5-18(28)10-16)21(11-17)24-20-7-2-1-6-19(20)22(12-29)25(32)26(24,14-30)15-31/h3-6,8-11,20,24H,1-2,7,13,32H2 |
InChI Key |
LXKKKJGDAAOZOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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